molecular formula C6H9BrN2 B13986936 5-Bromo-4-isopropyl-1H-imidazole

5-Bromo-4-isopropyl-1H-imidazole

Cat. No.: B13986936
M. Wt: 189.05 g/mol
InChI Key: XDBOUZAZWPGPNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-isopropyl-1H-imidazole is a brominated imidazole derivative characterized by a bromo substituent at position 5 and an isopropyl group at position 4 of the imidazole ring.

Properties

Molecular Formula

C6H9BrN2

Molecular Weight

189.05 g/mol

IUPAC Name

4-bromo-5-propan-2-yl-1H-imidazole

InChI

InChI=1S/C6H9BrN2/c1-4(2)5-6(7)9-3-8-5/h3-4H,1-2H3,(H,8,9)

InChI Key

XDBOUZAZWPGPNC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=CN1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(propan-2-yl)-1H-imidazole typically involves the bromination of 4-(propan-2-yl)-1H-imidazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of 5-Bromo-4-(propan-2-yl)-1H-imidazole may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is common in large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(propan-2-yl)-1H-imidazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form imidazole N-oxides.

    Reduction: Reduction of the bromine atom can yield the corresponding hydrogenated imidazole.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in solvents like acetonitrile.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

    Nucleophilic Substitution: Substituted imidazoles with various functional groups.

    Oxidation: Imidazole N-oxides.

    Reduction: Hydrogenated imidazoles.

Scientific Research Applications

5-Bromo-4-(propan-2-yl)-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Bromo-4-(propan-2-yl)-1H-imidazole depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The bromine atom and isopropyl group can influence the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

5-Bromo-2-propyl-1H-imidazole-4-carboxylic acid (CAS 1507740-32-0)
  • Molecular Formula : C₇H₉BrN₂O₂
  • Key Properties :
    • Molar mass: 233.06 g/mol
    • Density: 1.676 g/cm³
    • pKa: 1.26 (predicted)
  • Comparison : The carboxylic acid group at position 4 increases polarity and acidity compared to the isopropyl group in the target compound. This enhances solubility in polar solvents but reduces lipid membrane permeability, limiting bioavailability in biological systems .
4-Bromo-2-isopropyl-1H-imidazole (CAS 4002-81-7)
  • Structural Difference : Bromo at position 4 instead of 3.
  • Impact: The bromo position alters the electron density distribution of the imidazole ring.
5-Bromo-1H-imidazole-2-carbaldehyde (CAS 120118-03-8)
  • Functional Group : A formyl group at position 2.
  • Reactivity : The aldehyde group enables nucleophilic addition reactions, making this compound a versatile intermediate for synthesizing Schiff bases or heterocyclic derivatives. In contrast, the isopropyl group in the target compound provides steric bulk, which may hinder certain reactions .

Physicochemical Properties

The following table summarizes key properties of 5-Bromo-4-isopropyl-1H-imidazole and related compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Melting Point (°C) Density (g/cm³) pKa
This compound C₆H₉BrN₂ ~213.06 (calc.) Not reported ~1.5 (predicted) ~2.5†
5-Bromo-2-propyl-1H-imidazole-4-carboxylic acid C₇H₉BrN₂O₂ 233.06 Not reported 1.676 1.26
5-Bromo-3-substituted indole derivatives (e.g., Compound 34 ) Varies ~450–500 141–142 Not reported Not reported
5-Bromo-6-(1H-imidazol-4-yl)quinoxaline C₁₁H₇BrN₄ 275.1 Not reported Not reported Not reported

†Predicted based on imidazole analogs.

Key Observations :

  • Melting Points : Bromo-substituted imidazoles with aromatic extensions (e.g., indole derivatives in ) exhibit higher melting points (133–196°C) due to enhanced π-π stacking .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.